molecular formula C9H8N2O B008948 4-Aminoquinoline-2-one CAS No. 110216-87-0

4-Aminoquinoline-2-one

Cat. No.: B008948
CAS No.: 110216-87-0
M. Wt: 160.17 g/mol
InChI Key: UGZHBEHGSJQMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoquinoline-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the fourth position and a carbonyl group at the second position of the quinoline ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Aminoquinoline-2-one interacts with various enzymes, proteins, and other biomolecules. Compounds containing the 4-aminoquinoline moiety, like this compound, are known to exhibit various pharmacological properties . These compounds have been synthesized and developed as lead molecules in the drug development process .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, accompanied by low toxicity to L6 rat fibroblasts and MRC5 human lung cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a form less toxic .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully understood. It has been observed that the new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

Metabolic Pathways

It is known that 4-aminoquinoline pharmacophores have gained a lot of interest from researchers to design and develop biologically important molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of 2-cyanophenylamide derivatives using biodegradable and recyclable choline hydroxide. This method is environmentally benign and offers high yields . Another method involves the reaction of 2-aminobenzonitrile with diethylmalonate using sodium ethoxide, although this method requires longer reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinoline-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-aminoquinoline-2-ol.

    Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinoline-2,4-dione derivatives, 4-aminoquinoline-2-ol, and various substituted quinoline derivatives.

Scientific Research Applications

4-Aminoquinoline-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Aminoquinoline-2-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHBEHGSJQMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332689
Record name 4-AMINOQUINOLINE-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110216-87-0
Record name 4-AMINOQUINOLINE-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0° C). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C. −65° C. (1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with CH2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinolinone products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzimidazole acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiHMDS (3-4 eq) was added to the benzimidazole acetate (1.0 eq) in THF (at a constant temperature ranging from −78° C. to 0C). After 20 minutes, a solution of the 2-aminobenzonitrile (1.1 eq) in THF was then added. The resulting mixture was allowed to warm to room temperature, stirred for 1-3 hours and was then heated to approx. 40° C.-65° C. (1 hour to 12 hours). The mixture was cooled to 0° C. and quenched with NH4Cl (aq, saturated). The aqueous phase was extracted with CH2Cl2 or EtOAc, and the organic extracts were collected, dried (Na2SO4), and filtered. Evaporation of the solvent under reduced pressure and purification of the residue by silica gel chromatography or HPLC provided the 4-amino quinolinone products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzimidazole acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoquinoline-2-one
Reactant of Route 2
Reactant of Route 2
4-Aminoquinoline-2-one
Reactant of Route 3
Reactant of Route 3
4-Aminoquinoline-2-one
Reactant of Route 4
4-Aminoquinoline-2-one
Reactant of Route 5
4-Aminoquinoline-2-one
Reactant of Route 6
4-Aminoquinoline-2-one
Customer
Q & A

Q1: What are the advantages of using choline hydroxide (ChOH) in the synthesis of 4-aminoquinoline-2-ones?

A1: Traditional methods for synthesizing 4-aminoquinoline-2-ones often rely on harsh reaction conditions and toxic reagents, leading to environmental concerns. This research [] highlights the use of choline hydroxide (ChOH) as a greener alternative. * Biodegradability & Recyclability: ChOH is a biodegradable and recyclable catalyst, minimizing waste and environmental impact. []* Efficiency: The reaction proceeds rapidly and efficiently, leading to high yields of the desired 4-aminoquinoline-2-one product. []* Simplicity: The process involves a straightforward workup, making it a practical and user-friendly approach in laboratory settings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.